Cas no 1804883-98-4 (2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid)

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid is a fluorinated pyridine derivative with a bromo substituent and a difluoromethyl group, offering unique reactivity for pharmaceutical and agrochemical applications. The presence of both fluorine and bromine atoms enhances its utility as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. The acetic acid moiety further expands its functionalization potential, enabling conjugation or derivatization. Its structural features make it valuable for designing bioactive molecules, particularly in medicinal chemistry, where fluorinated compounds are sought for their metabolic stability and lipophilicity. This compound is suited for precision synthesis in research and industrial settings.
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid structure
1804883-98-4 structure
Product name:2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid
CAS No:1804883-98-4
MF:C8H5BrF3NO2
Molecular Weight:284.030011892319
CID:4809990

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid
    • インチ: 1S/C8H5BrF3NO2/c9-7-6(8(11)12)3(2-5(14)15)1-4(10)13-7/h1,8H,2H2,(H,14,15)
    • InChIKey: HCHPRQBXLDGATL-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=C(C=C(N=1)F)CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 50.2

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029061539-1g
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid
1804883-98-4 97%
1g
$1,460.20 2022-04-01

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid 関連文献

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acidに関する追加情報

Introduction to 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic Acid (CAS No. 1804883-98-4)

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid, with the chemical formula C₈H₃BrF₃NO₂, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, including a bromine substituent at the 2-position, a difluoromethyl group at the 3-position, and a fluorine atom at the 6-position, coupled with an acetic acid moiety at the 4-position. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The importance of fluorinated pyridines in medicinal chemistry cannot be overstated. Pyridine derivatives are widely recognized for their role as key structural motifs in numerous drugs, including antiviral, anticancer, and anti-inflammatory agents. The introduction of fluorine atoms into these molecules often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets. In particular, the presence of multiple fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One of the most compelling aspects of 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid is its versatility as a building block in synthetic chemistry. The bromine atom at the 2-position provides a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups, expanding the structural diversity of derivatives that can be synthesized from this precursor. Additionally, the difluoromethyl group is known to enhance the bioactivity of small molecules by improving their interactions with biological targets and reducing susceptibility to metabolic degradation.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its utility in generating inhibitors targeting specific enzymes involved in cancer progression. The acetic acid moiety at the 4-position can be further modified to introduce carboxylate or amide functionalities, which are common pharmacophores in drug design. Such modifications can fine-tune the solubility, permeability, and binding properties of derived compounds.

The synthesis of 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps include halogenation reactions to introduce bromine and fluorine atoms at specific positions, followed by protection-deprotection strategies to manipulate reactive sites. The difluoromethyl group is often introduced via metal-catalyzed cross-coupling reactions or through direct fluorination methods.

In terms of applications, this compound has found utility in both academic research and industrial drug discovery programs. Its role as a key intermediate has been leveraged in developing novel small molecules with potential therapeutic applications. For example, derivatives of this compound have been investigated for their antimicrobial properties, with some showing promising activity against resistant bacterial strains. Furthermore, its incorporation into kinase inhibitors has demonstrated efficacy in preclinical models, suggesting its value in oncology research.

The growing interest in fluorinated pyridines is also driven by advancements in analytical techniques that enable detailed characterization of these complex molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of compounds like 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid. These tools provide critical insights into molecular interactions and help optimize synthetic routes for higher yields and better reproducibility.

As research continues to uncover new applications for fluorinated pyridines, the demand for high-quality intermediates such as this compound is expected to rise. Pharmaceutical companies and academic institutions alike are investing in innovative synthetic methodologies to improve access to these valuable building blocks. Collaborative efforts between chemists specializing in organic synthesis and biologists focused on target identification are crucial for translating these discoveries into tangible therapeutic benefits.

In conclusion, 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid (CAS No. 1804883-98-4) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile synthetic applications. Its role as a key intermediate has opened up new avenues for drug discovery across multiple therapeutic areas. As our understanding of fluorinated pyridines continues to evolve, so too will their impact on developing next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm